Neomycin, specifically the compound Neomycin (S), is an aminoglycoside antibiotic that exhibits bactericidal activity primarily against Gram-negative bacteria and some anaerobic bacilli. It is derived from the fermentation products of Streptomyces fradiae and was discovered in 1949 by Selman Waksman and Hubert Lechevalier. Neomycin was approved for medical use in 1952 and is commonly found in both oral and topical formulations, including creams and ointments .
Neomycin belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This class includes other antibiotics such as gentamicin and tobramycin. Neomycin is particularly effective against enteric Gram-negative organisms, making it valuable in treating infections localized within the gastrointestinal tract .
Neomycin is synthesized through a complex biosynthetic pathway involving multiple genes. The primary steps include:
The synthesis involves intricate enzymatic reactions that lead to the formation of neosamine structures that are essential for the final antibiotic product .
Neomycin (S) has a complex molecular structure characterized by:
Neomycin undergoes various chemical reactions that contribute to its antibacterial efficacy:
The mechanism of action of neomycin involves:
Neomycin exhibits several noteworthy physical and chemical properties:
Neomycin has various scientific uses:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1